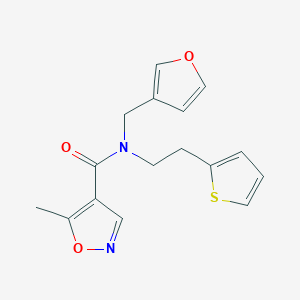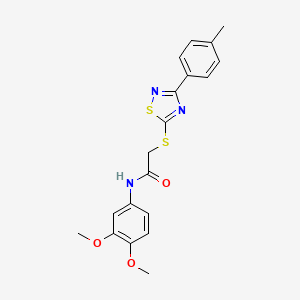![molecular formula C15H21NO4 B2675483 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid CAS No. 82157-54-8](/img/structure/B2675483.png)
4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The compound “4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid” has a molecular weight of 279.336. Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Applications De Recherche Scientifique
Resolution of Amino Acids in AM-Toxins
Research on the resolution of amino acids has led to the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. The synthesis process involves hydrolyzing the O-methyl linkage of L-Amp (a type of amino acid) by heating with hydrochloric acid, providing a non-drastic synthesis and resolution method for these amino acids (Shimohigashi, Lee, & Izumiya, 1976).
Anticancer Drug Synthesis
Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized for their structural properties and in vitro cytotoxicity studies against various human tumor cell lines. These complexes showed promising cytotoxicity, indicating their potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Oligomerization of 2-Methylfuran
The treatment of 2-methylfuran with phosphoric acid yields tetrameric products with potential applications in polymer synthesis and materials science. This research provides insights into the oligomerization mechanisms and structural characteristics of the resulting compounds (Ishigaki & Shono, 1974).
Propriétés
IUPAC Name |
4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(2)8-13(15(18)19)16-14(17)9-20-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUNHWYQSYIWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2675403.png)
![N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide](/img/structure/B2675406.png)

![4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2675408.png)
![ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2675409.png)

![(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2675412.png)



![(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2675420.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2675422.png)